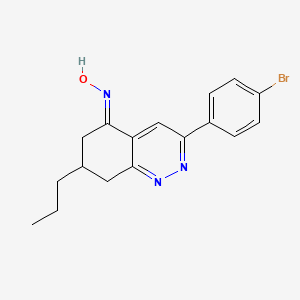
3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline
カタログ番号:
B2999239
CAS番号:
1274948-43-4
分子量:
360.255
InChIキー:
WLPLAFLTSSMRAN-HEHNFIMWSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be protodeboronated using a radical approach .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their reactivity in various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as solubility, melting point, and reactivity could vary widely .科学的研究の応用
Catalytic Applications and Reactions
- Palladium-Catalyzed Reactions: Ames and Bull (1982) discussed reactions of 3-halogenocinnolines catalyzed by palladium compounds, highlighting the utility of halogenocinnolines in synthesizing complex molecular structures, which could be relevant for the synthesis and functionalization of compounds like 3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline (Ames & Bull, 1982).
Fluorescence and Binding Studies
- Fluorescence Binding with Proteins: Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research indicates the potential for bromophenyl and hydroxyimino functional groups to participate in bioactive interactions, suggesting an avenue for investigating the compound's interaction with biological molecules (Meng et al., 2012).
Antiviral and Antitumor Activities
- Antiviral and Antitumor Properties: Hocková et al. (2003) explored the synthesis of 2,4-diaminopyrimidine derivatives with potential antiviral activity. Although the compound is not directly related, the research emphasizes the interest in and potential of nitrogen-containing heterocycles (like cinnolines) for developing therapeutics (Hocková et al., 2003).
Antioxidant Properties
- Bromophenol Antioxidants: Research by Li et al. (2007) on bromophenols from the marine red alga Polysiphonia urceolata showed significant DPPH radical-scavenging activity, suggesting that bromophenyl groups could confer antioxidant properties. This finding could imply potential antioxidant applications for bromophenyl-containing compounds (Li et al., 2007).
Synthesis and Chemical Properties
- Synthetic Methods: Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives with antimicrobial activities, demonstrating the versatility of incorporating bromophenyl units into complex molecules for biological applications (Zhao et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-[3-(4-bromophenyl)-7-propyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-2-3-11-8-16-14(17(9-11)21-22)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,10-11,22H,2-3,8-9H2,1H3/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLAFLTSSMRAN-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrroli...
Cat. No.: B2999157
CAS No.: 896281-50-8
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)meth...
Cat. No.: B2999158
CAS No.: 2034354-63-5
4-Iodophenyl trifluoromethanesulfonate
Cat. No.: B2999160
CAS No.: 109586-39-2
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypip...
Cat. No.: B2999162
CAS No.: 2379986-99-7
顧客に最も人気
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Cat. No.: B2999172
CAS No.: 1791402-58-8; 1860012-45-8
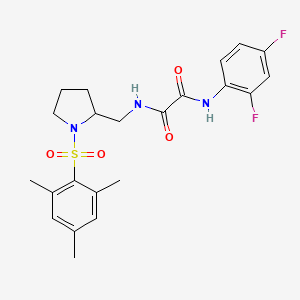
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)
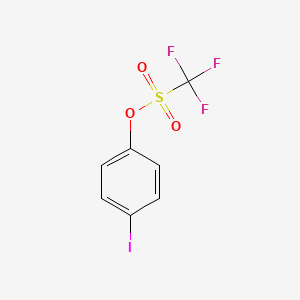
![2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2999162.png)

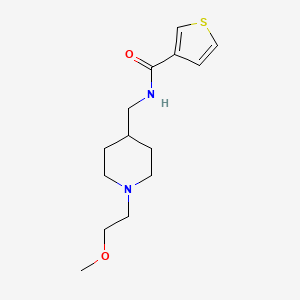
![3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide](/img/structure/B2999168.png)
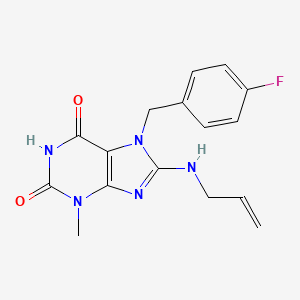
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/no-structure.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2999173.png)
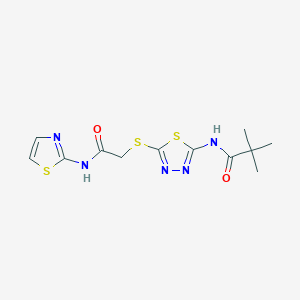
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2999177.png)
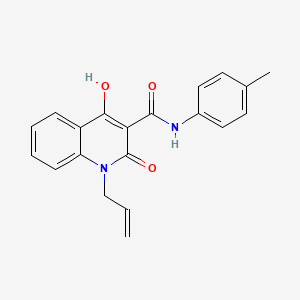
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2999179.png)
